(1R,2S)-2-Phenylcyclobutan-1-amine
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Overview
Description
(1R,2S)-2-Phenylcyclobutan-1-amine is a chiral amine with a cyclobutane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The phenyl group or the amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(1R,2S)-2-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
(1R,2S)-2-Phenylcyclohexan-1-amine: A compound with a cyclohexane ring, differing in ring size and flexibility.
Uniqueness
(1R,2S)-2-Phenylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other cyclic amines. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m0/s1 |
InChI Key |
PKMQLQANCCIABY-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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